

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Monuron TCA

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Compound of Interest

Compound Name: Monuron TCA

CAS No.: 140-41-0

Cat. No.: B087056

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Executive Summary

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate) is a non-selective herbicide composed of a stoichiometric (1:[1]1) salt complex of Monuron (a phenylurea herbicide) and Trichloroacetic Acid (TCA).[1]

While Monuron acts as a photosystem II inhibitor, TCA acts as a protein precipitant and root growth inhibitor.[1] In an HPLC environment, this salt complex dissociates into its constituent ions.[1] This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method optimized for the quantification of the Monuron moiety, which serves as the primary analytical marker due to its strong UV chromophore.[1]

Key Technical Insight: Standard C18 methods for phenylureas often ignore the counter-ion.[1] However, because TCA is highly polar and acidic (pKa ~0.6), it elutes near the void volume in standard reverse-phase conditions.[1] This guide provides the core protocol for Monuron quantification and a secondary "Stoichiometric Verification" strategy for TCA using low-UV detection.

Chemical Properties & Mechanistic Basis[1]

Understanding the dissociation chemistry is critical for method development.[1]

- Analyte: **Monuron TCA**[1][2][3][4][5]

- CAS: 140-41-0[1][2]

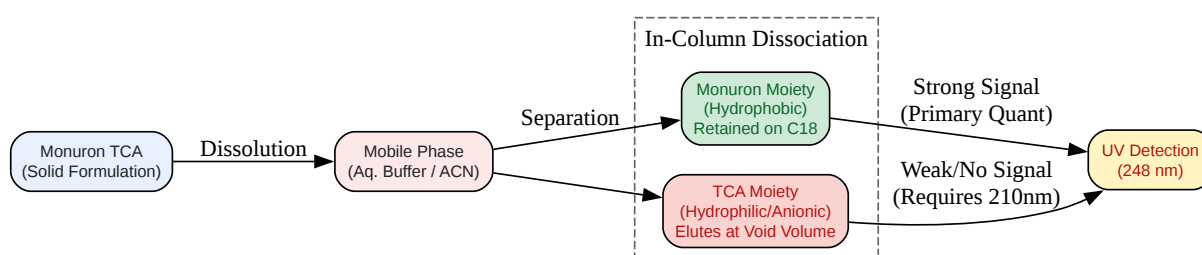
- Molecular Formula:

[1]

- Dissociation in Mobile Phase:

At neutral to slightly acidic pH, Monuron exists in equilibrium with its neutral form, while TCA remains fully ionized.[1]

Visualization: Analyte Dissociation & Detection Logic



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Figure 1: Mechanistic dissociation of **Monuron TCA** in HPLC mobile phase. Monuron is the target for quantification due to retention and UV response.

Core Protocol: Monuron Quantification

Primary method for purity assay and residue analysis.

Equipment & Reagents[1]

- HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.[1]
- Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water.[1]
- Buffer: 20 mM Potassium Phosphate (pH 3.0). Acidic pH suppresses silanol activity and improves Monuron peak shape.

Chromatographic Conditions

Parameter	Setting	Rationale
Mode	Isocratic	Ensures stable baseline for UV detection.[1]
Mobile Phase	ACN : Phosphate Buffer (pH 3.0) [1]0 [40:60 v/v]	40% organic provides optimal retention (k' ~ 2-5) for Monuron.[1]
Flow Rate	1.0 mL/min	Standard backpressure balance.[1]
Temperature	30°C	Improves mass transfer and retention time reproducibility.[1]
Injection Vol	10 - 20 µL	Dependent on sample concentration (target 10-50 ppm).[1]
Detection	UV @ 248 nm (bw 4 nm)	for Monuron.[1] Reference signal: 360 nm.[1][6]
Run Time	12.0 minutes	Monuron typically elutes at ~6-8 min.[1] TCA elutes < 1.5 min.

Sample Preparation Workflow

Step 1: Stock Solution (1.0 mg/mL)

- Weigh 10.0 mg of **Monuron TCA** reference standard.[1]
- Dissolve in 10 mL of Methanol. Note: **Monuron TCA** is more soluble in MeOH than pure water.
- Sonicate for 5 minutes to ensure complete dissociation.

Step 2: Working Standards

- Dilute Stock with Mobile Phase (40:60 ACN:Buffer) to create a curve: 1, 5, 10, 25, 50, 100 µg/mL.[1]
- Filter through a 0.22 µm PTFE syringe filter.[1] Nylon filters may bind phenylureas; PTFE is preferred.[1]

Step 3: Sample Extraction (Soil/Formulation)[1]

- Weigh 5 g of soil or 0.1 g of formulation.
- Add 20 mL Methanol. Shake mechanically for 30 mins.
- Centrifuge at 4000 rpm for 10 mins.
- Filter supernatant (0.22 µm PTFE) into HPLC vial.[1]

Advanced Protocol: Stoichiometric Verification (TCA Analysis)

Use this module if you must verify the presence of the Trichloroacetate counter-ion.

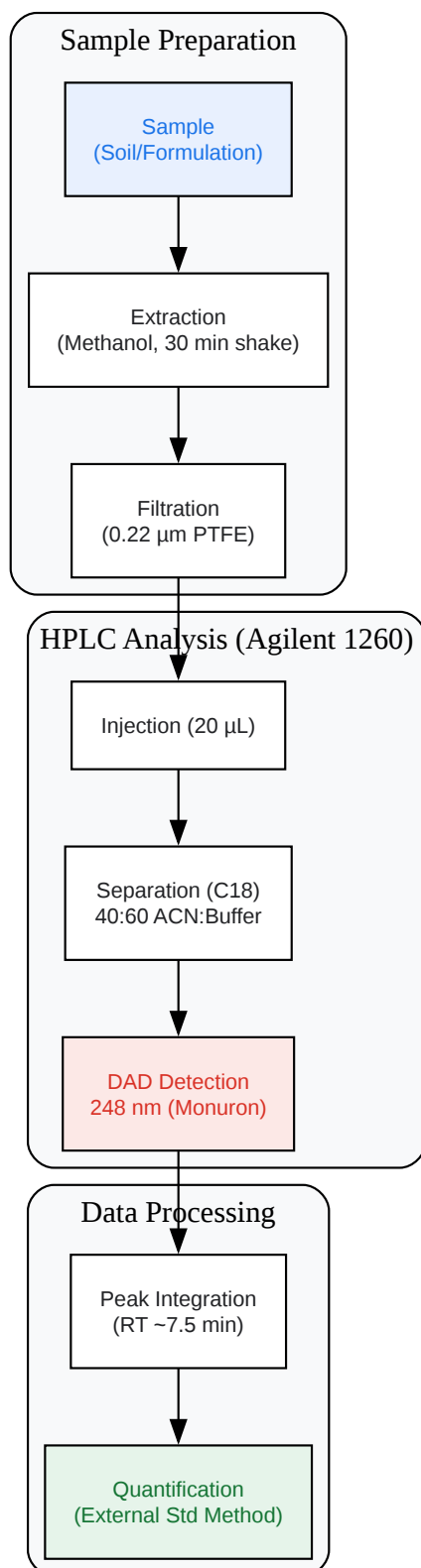
TCA has negligible absorbance at 248 nm.[1] To detect TCA simultaneously or in a secondary run, conditions must be altered.[1]

- Challenge: TCA is unretained on C18 at pH 3.0 (elutes in void).
- Solution: Use a Low-UV detection method.[1]

Modified Conditions for TCA:

- Wavelength: 210 nm (Critical: Use high-purity solvents to minimize background noise).[\[1\]](#)
- Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic 100% Aqueous or 5% ACN).[\[1\]](#)
- Column: Specialized Organic Acid column (e.g., Bio-Rad Aminex) OR standard C18 with Ion-Pairing agent (e.g., Tetrabutylammonium hydroxide).[\[1\]](#)
- Note: For routine **Monuron TCA** analysis, quantifying Monuron (Protocol 3) and assuming 1:1 stoichiometry is the industry standard unless regulatory guidelines demand specific TCA residue data.[\[1\]](#)

Experimental Workflow Diagram



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Figure 2: End-to-end analytical workflow for **Monuron TCA** quantification.[1]

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, the following acceptance criteria must be met:

Parameter	Acceptance Criterion	Troubleshooting
System Suitability	%RSD of Peak Area < 1.0% (n=5)	Check injector precision; ensure column equilibrium.
Linearity ()	> 0.999 (Range 1–100 ppm)	Prepare fresh standards; check detector saturation.
Resolution ()	> 2.0 (between TCA void and Monuron)	Reduce organic modifier if Monuron elutes too early.
Tailing Factor ()	0.9 < < 1.2	Adjust buffer pH (lower pH suppresses silanols).[1]
LOD / LOQ	~0.05 ppm / 0.15 ppm	Increase injection volume if sensitivity is low.[1]

References

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